2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride
Description
2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a piperidine carboxamido substituent at the para position and a methyl group at the ortho position of the benzene ring. This compound is structurally characterized by its sulfonyl chloride (-SO₂Cl) functional group, which confers high reactivity in nucleophilic substitution reactions, making it valuable in synthesizing sulfonamides, sulfonate esters, and other intermediates. Applications likely include medicinal chemistry (e.g., protease inhibitors) and agrochemical synthesis due to its dual reactivity and structural versatility .
Properties
IUPAC Name |
2-methyl-4-(piperidine-1-carbonylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-10-9-11(5-6-12(10)20(14,18)19)15-13(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMYLQKIJNFFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCCCC2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 2-methyl-4-aminobenzenesulfonyl chloride with piperidine-1-carbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for these reactions.
Major Products Formed
Substitution Reactions: The major products are sulfonamide or sulfonate derivatives.
Hydrolysis: The primary product is the corresponding sulfonic acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C13H17ClN2O3S and a molecular weight of approximately 316.80 g/mol . It features a methyl group and a piperidine-1-carboxamido substituent on the benzene ring, as well as a sulfonyl chloride group.
Reactivity
The sulfonyl chloride group makes this compound highly reactive, especially towards nucleophiles.
Potential Applications
This compound has potential applications in several areas:
- Synthesis of Sulfonyl Ureas Sulfonyl chlorides can be used as intermediates in the synthesis of sulfonyl ureas, which have various physiological activities .
- Medicinal Chemistry It can be used in the design and synthesis of TASIN (Targeting A Site INside) analogs .
- Building Blocks for Pharmaceuticals: The compound can serve as a building block in the synthesis of various pharmaceutical compounds .
Structural Comparison
This compound's combination of a sulfonyl chloride group with a piperidine derivative gives it distinct reactivity and potential biological activity compared to similar compounds. The table below illustrates some compounds with structural similarities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Piperidin-1-carbonyl)aniline | Contains piperidine and amine | Lacks sulfonyl chloride functionality |
| N-(2-Methylpiperidin-1-carbonyl)benzenesulfonamide | Similar piperidine structure | Contains a sulfonamide instead of sulfonyl chloride |
| 2-Methyl-4-(morpholine)benzenesulfonamide | Morpholine instead of piperidine | Different heterocyclic ring structure |
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, forming stable sulfonamide or sulfonate derivatives. These reactions can modify the activity of proteins or other biological molecules, making the compound useful in various biochemical assays and studies .
Comparison with Similar Compounds
Key Comparisons :
Reactivity Trends :
- Electron-Withdrawing Groups (EWGs) : Fluorinated derivatives (e.g., trifluoromethyl in entries 7 and 8, ) increase electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines. However, steric bulk from the piperidine group in the target compound may slow reactivity compared to smaller substituents .
Analytical Characterization
- Chromatographic Methods: As per , HPLC with methanol/sodium acetate buffer (pH 4.6) is standard for sulfonyl chloride analysis. The target compound’s piperidine group may prolong retention time compared to less polar analogs like 2,4,6-tris(trifluoromethyl) derivatives .
Limitations and Data Gaps
- Missing Data : Molecular weights and yields for several compounds in are unspecified, limiting quantitative comparisons.
Biological Activity
2-Methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride, with the CAS number 678185-67-6, is a sulfonyl chloride derivative featuring a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing pharmacologically active agents. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C13H17ClN2O3S, with a molecular weight of 316.8 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various nucleophiles, making it a useful intermediate in drug synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C13H17ClN2O3S |
| Molecular Weight | 316.8 g/mol |
| CAS Number | 678185-67-6 |
| Functional Groups | Sulfonyl chloride |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily stems from its ability to interact with specific biological targets through its sulfonyl chloride group. This group can react with amino acids in proteins, leading to the modulation of enzyme activities or inhibition of specific pathways.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Recent studies have highlighted the potential of sulfonyl chlorides in developing DPP-4 inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM). DPP-4 plays a significant role in the degradation of incretin hormones like GLP-1, which are vital for insulin regulation.
Case Study: A structure-activity relationship (SAR) analysis conducted on various DPP-4 inhibitors revealed that modifications on the piperidine ring and sulfonyl group can enhance inhibitory activity. For instance, compounds similar to this compound exhibited improved binding affinity due to hydrophobic interactions and hydrogen bonding with key residues in the DPP-4 active site .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can significantly inhibit DPP-4 activity. For example, an experimental study showed that modifications on the piperidine moiety led to increased potency compared to standard inhibitors like sitagliptin .
Toxicity and Safety
While exploring the biological activities, it is essential to consider the toxicity profiles of sulfonyl chlorides. The reactivity of the sulfonyl chloride group necessitates careful handling due to potential hazards such as skin irritation and respiratory issues upon exposure .
Table 2: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-methyl-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) Sulfonation of a substituted aniline derivative using chlorosulfonic acid to generate the sulfonyl chloride intermediate, followed by (2) coupling with a piperidine carboxamide nucleophile. Reaction temperature (0–5°C for sulfonation) and stoichiometric ratios (e.g., 1:1.2 aniline:chlorosulfonic acid) are critical for minimizing side products like sulfonic acids . Purification via silica gel chromatography or recrystallization in dichloromethane/hexane mixtures is recommended to achieve >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine carboxamide and sulfonyl chloride moieties. Key signals include:
- ¹H NMR : A singlet for the methyl group (~2.5 ppm) and multiplet peaks for piperidine protons (1.4–3.0 ppm) .
- ¹³C NMR : A carbonyl carbon signal at ~165 ppm (carboxamide) and sulfonyl chloride sulfur-related signals at ~44 ppm .
Mass spectrometry (ESI-MS or HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
Q. How does the compound react with common nucleophiles, and what intermediates form during these reactions?
- Methodological Answer : The sulfonyl chloride group reacts readily with amines (e.g., primary/secondary amines) to form sulfonamides, while alcohols yield sulfonate esters. Kinetic studies suggest the reaction with piperidine derivatives proceeds via a two-step mechanism: (1) nucleophilic attack at the sulfur atom, followed by (2) chloride displacement. Steric hindrance from the methyl group may slow reactivity with bulky nucleophiles .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields or impurities in the final product?
- Methodological Answer : Low yields often arise from incomplete sulfonation or hydrolysis of the sulfonyl chloride. Strategies include:
- Using anhydrous conditions and molecular sieves to prevent hydrolysis .
- Adding a catalytic amount of dimethylformamide (DMF) to enhance sulfonation efficiency .
- Employing HPLC-MS to identify impurities (e.g., sulfonic acid byproducts) and adjust quenching protocols .
Q. What experimental approaches are recommended to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition) may stem from differences in assay conditions. Researchers should:
- Standardize assay parameters (e.g., pH 7.4 buffer, 25°C) and validate compound stability under these conditions .
- Use isothermal titration calorimetry (ITC) to directly measure binding affinities, avoiding indirect assays like fluorescence quenching .
- Compare results against structurally similar compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to isolate substituent effects .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer : Stability studies show the compound is hygroscopic and prone to hydrolysis in humid environments. Recommended practices:
- Store under inert gas (argon) at −20°C in amber glass vials .
- Monitor degradation via TLC or LC-MS; common degradation products include sulfonic acids (from hydrolysis) and dimerized sulfonamides (under light exposure) .
Q. What computational methods can predict the compound’s reactivity or binding modes with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the sulfonyl chloride group, while molecular dynamics (MD) simulations predict binding poses with targets like ADAM-17 metalloproteases. Tools like AutoDock Vina or Schrödinger Suite can prioritize synthetic analogs with improved affinity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s catalytic activity in electrophilic substitutions?
- Methodological Answer : Discrepancies may arise from solvent polarity or substituent electronic effects. To reconcile
- Conduct control reactions in polar aprotic solvents (e.g., acetonitrile) versus nonpolar solvents (toluene) .
- Use Hammett plots to correlate substituent electronic parameters (σ⁺) with reaction rates .
- Validate catalytic efficiency via kinetic isotope effect (KIE) studies .
Methodological Best Practices
- Synthetic Reproducibility : Always report batch-specific COA data (e.g., purity, solvent residues) and request certificates from suppliers .
- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood due to the compound’s severe skin/eye toxicity .
- Data Validation : Cross-reference NMR shifts with PubChem or CAS databases (e.g., CAS RN 175135-00-9 for related analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
